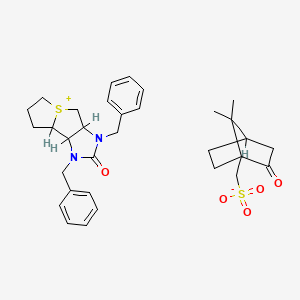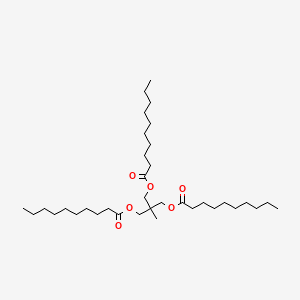![molecular formula C16H13N3 B1683717 4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline CAS No. 358721-70-7](/img/structure/B1683717.png)
4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline
Descripción general
Descripción
The compound “4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline” is a complex organic molecule. Unfortunately, there is no specific information available about this compound in the literature123.
Synthesis Analysis
The synthesis of similar compounds often involves aromatic nucleophilic substitution reactions4. However, the specific synthesis pathway for “4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline” is not available in the literature.
Molecular Structure Analysis
The molecular structure of “4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline” is not explicitly mentioned in the literature. However, similar compounds often consist of pyridine and other heterocyclic rings connected by various functional groups56.Chemical Reactions Analysis
The specific chemical reactions involving “4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline” are not detailed in the literature. However, similar compounds have been studied for their potential in various chemical reactions768.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline” are not detailed in the literature. However, similar compounds often exhibit specific properties based on their molecular structure6413.Safety And Hazards
The safety and hazards associated with “4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline” are not explicitly mentioned in the literature. However, similar compounds have been studied for their potential risks and safety considerations14415.
Direcciones Futuras
The future directions for the study of “4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline” are not explicitly mentioned in the literature. However, similar compounds have been studied for their potential in various applications, suggesting that further research into this compound could yield valuable insights16.
Propiedades
IUPAC Name |
4-pyridin-3-yl-4,5-dihydropyrrolo[1,2-a]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c1-2-7-14-13(6-1)18-16(12-5-3-9-17-11-12)15-8-4-10-19(14)15/h1-11,16,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOBGTYXYGHUTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C3=CC=CN32)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-2-hydroxy-4-methyl-6-oxo-5-[(5-phenylfuran-2-yl)methylidene]-5,6-dihydropyridine-3-carbonitrile](/img/structure/B1683637.png)
![6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol](/img/structure/B1683638.png)
![2-[4-[(Z)-[5-(4-ethoxyanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]-2-methoxyphenoxy]acetic acid](/img/structure/B1683639.png)
![3-[5-[(Z)-[3-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]-2-methylbenzoic acid](/img/structure/B1683640.png)
![[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzoate](/img/structure/B1683642.png)
![N'-(4,6-dimethylpyrimidin-2-yl)-N-[2-(trifluoromethyl)phenyl]guanidine](/img/structure/B1683644.png)







